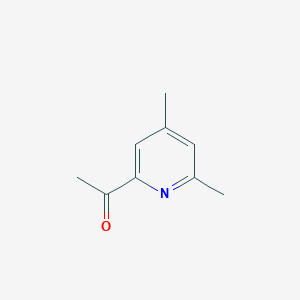

1-(4,6-Dimethylpyridin-2-yl)ethanone

Description

1-(4,6-Dimethylpyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group at position 2 of the pyridine ring, with methyl substituents at positions 4 and 6. Its molecular formula is C₉H₁₁NO, and it is registered under CAS number 59576-31-7 . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. The electron-donating methyl groups enhance the aromatic ring’s electron density, influencing its reactivity in nucleophilic and electrophilic substitutions.

Properties

IUPAC Name |

1-(4,6-dimethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFETYQIYPLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629541 | |

| Record name | 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-31-7 | |

| Record name | 1-(4,6-Dimethyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,6-Dimethylpyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4,6-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of 4,6-dimethylpyridine-2-carboxylic acid.

Reduction: Formation of 1-(4,6-dimethylpyridin-2-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the ethanone group allows it to participate in various chemical reactions, potentially modifying its activity and interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare 1-(4,6-Dimethylpyridin-2-yl)ethanone with structurally related compounds, focusing on substituent effects, ring systems, and applications.

Pyridine-Based Ethanones

1-(5,6-Dimethoxypyridin-2-yl)ethanone

- Substituents : 5,6-dimethoxy groups on pyridin-2-yl.

- Key Differences : Methoxy groups are electron-withdrawing via resonance, reducing the pyridine ring’s electron density compared to methyl groups. This alters reactivity in electrophilic aromatic substitution and may affect solubility due to increased polarity.

- Applications : Listed in pyridine derivatives catalogs, suggesting utility in medicinal chemistry or materials science .

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

- Substituents : 2-methoxy and 5-methyl groups on pyridin-3-yl.

- The methyl group at position 5 provides localized electron donation, creating a unique electronic environment distinct from the target compound .

2-Phenyl-1-(pyridin-2-yl)ethanone

- Structure: Features a phenyl group attached to the ethanone moiety (CAS 27049-45-2, C₁₃H₁₁NO) .

Heterocyclic and Aromatic Ketones

1-(3-Methyl-benzofuran-2-yl)-ethanone

- Structure : Benzofuran ring with a methyl group (CAS 23911-56-0, C₇H₈O₂ ) .

- Key Differences : The oxygen atom in benzofuran alters aromaticity and electronic properties compared to pyridine. This compound is used in fragrances due to its "orange blossom" odor, highlighting divergent applications from pyridine-based ketones.

1-(4-Bromophenyl)-2-(4,6-dibromo-1H-benzimidazol-1-yl)ethanone

- Structure : Brominated benzimidazole and phenyl groups (Formula: C₁₅H₉Br₃N₂O ) .

- Key Differences : Bromine atoms enhance molecular weight and enable halogen bonding, which is critical in medicinal chemistry for target binding. The benzimidazole ring introduces nitrogen-rich heterocyclic character, contrasting with the simpler pyridine scaffold.

Hydroxyacetophenones

- Examples: Hydroxy-substituted derivatives like 1-(4-hydroxyphenyl)-2-methoxyethanone (C₉H₁₀O₃, CAS 32136-81-5) .

- Key Differences : Hydroxyl groups increase acidity (pKa ~8–10) and water solubility via hydrogen bonding. The target compound’s lack of hydroxyl groups makes it more lipophilic and less reactive in proton-dependent reactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Methyl groups on the pyridine ring enhance electron density, favoring electrophilic substitutions, whereas methoxy or bromine substituents deactivate the ring .

- Structural Rigidity: Tricyclic compounds (e.g., from ) exhibit restricted conformational flexibility compared to the monocyclic pyridine-based target, impacting binding to biological targets .

Biological Activity

1-(4,6-Dimethylpyridin-2-yl)ethanone is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 4 and 6 positions with methyl groups, along with an ethanone functional group. This specific arrangement influences its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 149.19 g/mol |

| Functional Groups | Pyridine, Ketone |

This compound acts primarily as a ligand that binds to various enzymes and receptors, modulating their activity. The presence of the ethanone group facilitates hydrogen bonding, which is crucial for its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study: Antibacterial Activity

- Methodology: The compound was tested using the Mueller-Hinton Agar diffusion method against Gram-positive and Gram-negative bacteria.

- Results: Significant inhibition zones were observed, indicating effective antibacterial properties comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been tested for their biological activities, with varying degrees of success.

Synthesis and Evaluation

| Derivative | Biological Activity | Inhibition (%) |

|---|---|---|

| Compound A | Anti-HIV | 84% |

| Compound B | Antibacterial | Significant |

| Compound C | Anti-inflammatory | Moderate |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 1-(2,6-Dimethylpyridin-4-YL)ethanone | Antimicrobial | Moderate inhibition |

| 1-(3,6-Dimethylpyridin-2-YL)ethanone | Anti-inflammatory | High inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.